- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction, Organic Letters, 2022, 24(23), 4229-4233

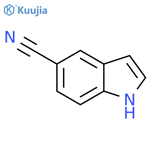

Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

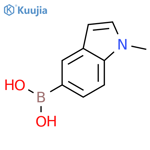

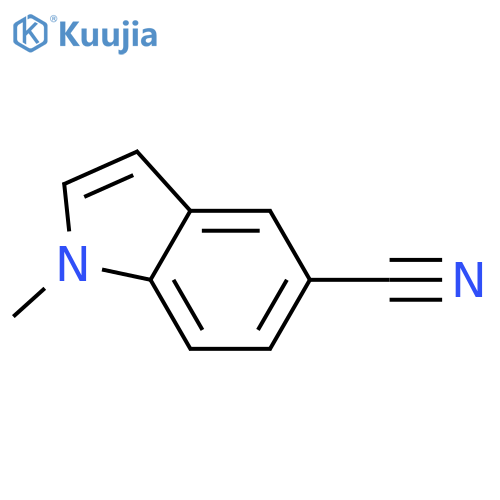

1-methylindole-5-carbonitrile structure

상품 이름:1-methylindole-5-carbonitrile

1-methylindole-5-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Methyl-1H-indole-5-carbonitrile

- 1H-Indole-5-carbonitrile,1-methyl-

- 1-methylindole-5-carbonitrile

- 1H-Indole-5-carbonitrile,1-methyl

- 1-methyl-indole-5-carbonitrile

- 5-cyano-1-methylindole

- 5-cyanoindole methyl ester

- 5-cyano-N-methylindole

- N-methyl-5-cyanoindole

- 1-Methyl-1H-indole-5-carbonitrile (ACI)

- Indole-5-carbonitrile, 1-methyl- (7CI)

- ALBB-010773

- A1-01201

- 1-METHYL-1H-INDOL-5-YL CYANIDE

- AKOS005172560

- 1H-Indole-5-carbonitrile, 1-methyl-

- AS-8588

- MFCD09025840

- DTXSID70465001

- SCHEMBL1779268

- SY081344

- J-504891

- CS-0036610

- 91634-11-6

- DYZZFEHAJOLDEX-UHFFFAOYSA-N

- PB48486

- STL426863

-

- MDL: MFCD09025840

- 인치: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3

- InChIKey: DYZZFEHAJOLDEX-UHFFFAOYSA-N

- 미소: N#CC1C=C2C=CN(C2=CC=1)C

계산된 속성

- 정밀분자량: 156.06900

- 동위원소 질량: 156.068748264g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 215

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.4

- 토폴로지 분자 극성 표면적: 28.7Ų

실험적 성질

- 밀도: 1.09

- 융해점: 72 °C

- 비등점: 327.8°Cat760mmHg

- 플래시 포인트: 152°C

- 굴절률: 1.603

- PSA: 28.72000

- LogP: 2.04998

1-methylindole-5-carbonitrile 보안 정보

- 위험 등급:IRRITANT

1-methylindole-5-carbonitrile 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-methylindole-5-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-1G |

1-methylindole-5-carbonitrile |

91634-11-6 | 97% | 1g |

¥ 198.00 | 2023-04-13 | |

| TRC | M320960-50mg |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 50mg |

$ 50.00 | 2022-06-04 | ||

| abcr | AB224777-5 g |

1-Methyl-1H-indole-5-carbonitrile, 97%; . |

91634-11-6 | 97% | 5 g |

€330.80 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939374-25g |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 98% | 25g |

¥2,440.80 | 2022-09-01 | |

| Advanced ChemBlocks | L14017-25G |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 97% | 25G |

$425 | 2023-09-15 | |

| eNovation Chemicals LLC | D572490-5G |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | 97% | 5g |

$110 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-5G |

1-methylindole-5-carbonitrile |

91634-11-6 | 97% | 5g |

¥ 699.00 | 2023-04-13 | |

| Key Organics Ltd | AS-8588-50MG |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | AS-8588-100MG |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Alichem | A199008154-5g |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 95% | 5g |

$703.50 | 2023-08-31 |

1-methylindole-5-carbonitrile 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

1.2 0 °C; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h

참조

- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6], Green Chemistry, 2023, 25(6), 2279-2286

합성회로 3

반응 조건

1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors, European Journal of Medicinal Chemistry, 2020, 190,

합성회로 4

반응 조건

1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C

참조

- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351

합성회로 5

반응 조건

1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C

참조

- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent, RSC Advances, 2014, 4(91), 50271-50276

합성회로 6

반응 조건

1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

참조

- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine, Chemical Science, 2019, 10(4), 994-999

합성회로 7

반응 조건

1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C

참조

- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365

합성회로 8

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile, Angewandte Chemie, 2016, 55(1), 326-330

합성회로 9

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer, Organic Letters, 2023, 25(35), 6549-6554

합성회로 10

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux

참조

- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone, ChemSusChem, 2020, 13(10), 2786-2791

합성회로 11

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes, Chemistry - A European Journal, 2012, 18(10), 2978-2986

합성회로 12

반응 조건

1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 30 min, 50 °C

1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 30 min, 50 °C

1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

참조

- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

1-methylindole-5-carbonitrile Raw materials

- 5-Cyanoindole

- Potassium hexacyanoferrate

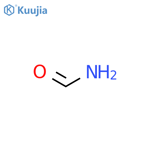

- Formamide

- (1-methyl-1H-indol-5-yl)boronic acid

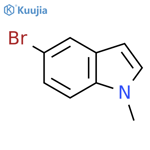

- 5-Bromo-1-methyl-1h-indole

- Dimethylmalononitrile

1-methylindole-5-carbonitrile Preparation Products

1-methylindole-5-carbonitrile 관련 문헌

-

Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637

-

Rakhee Saikia,Kwihwan Park,Hayato Masuda,Miki Itoh,Tsuyoshi Yamada,Hironao Sajiki,Sanjeev P. Mahanta,Ashim J. Thakur,Utpal Bora Org. Biomol. Chem. 2021 19 1344

-

Wenkai Zhang,Beatrice N. Markiewicz,Rosalie S. Doerksen,Amos B. Smith,III,Feng Gai Phys. Chem. Chem. Phys. 2016 18 7027

-

4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligandTao Zou,Xiujuan Feng,Hesong Liu,Xiaoqiang Yu,Yoshinori Yamamoto,Ming Bao RSC Adv. 2013 3 20379

91634-11-6 (1-methylindole-5-carbonitrile) 관련 제품

- 628711-58-0(1-Methyl-1H-indole-4-carbonitrile)

- 20996-87-6(1-methylindole-6-carbonitrile)

- 83783-28-2(1-Ethyl-1H-indole-5-carbonitrile)

- 898755-71-0(2'-Cyano-3-(3,4-dimethylphenyl)propiophenone)

- 100032-76-6(1-(4-Methyl-2-nitrophenyl)hydrazine Hydrochloride)

- 2227707-44-8(rac-(1R,2R)-2-(5-methyl-1,2-oxazol-3-yl)cyclopropylmethanamine)

- 1545421-16-6(3H-1,2,4-Triazole-3-thione, 5-cyclopentyl-4-cyclopropyl-2,4-dihydro-)

- 2229681-78-9(3-(5-chloro-2,3-dimethoxyphenyl)prop-2-enal)

- 1310686-58-8(3-Buten-2-one, 4,4'-(2,6-pyridinediyl)bis[1,1,1-trifluoro-4-(phenylamino)-)

- 921827-32-9(4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91634-11-6)1-methylindole-5-carbonitrile

순결:99%

재다:25g

가격 ($):237.0